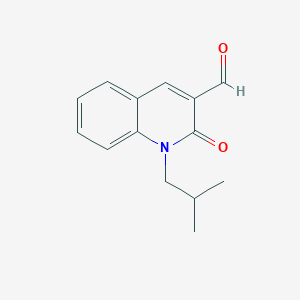

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an isobutyl group, a keto group, and an aldehyde group attached to a dihydroquinoline ring.

Applications De Recherche Scientifique

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

Target of Action

The primary target of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced nerve impulse transmission .

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this results in enhanced nerve impulse transmission, which can have various effects depending on the specific neurons involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to AChE . .

Analyse Biochimique

Biochemical Properties

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit the acetylcholinesterase enzyme, which plays a crucial role in nerve impulse transmission . The nature of these interactions is likely dependent on the specific structure and properties of the compound .

Cellular Effects

The compound has demonstrated significant effects on various types of cells. For example, it has been found to exhibit cytotoxicity against certain cell lines, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to bind with DNA, potentially inhibiting DNA replication of fast-growing malignant cells . Additionally, it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has shown better recovery from scopolamine-induced dementia than that of donepezil in a zebrafish model

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of isobutylamine with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient production with minimal waste .

Analyse Des Réactions Chimiques

Types of Reactions

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Introduction of different substituents at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their inhibitory activity against acetylcholinesterase.

2-Oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones: Studied for their coordination behavior and biological activity.

Uniqueness

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its specific isobutyl substitution, which imparts unique steric and electronic properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry.

Activité Biologique

1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

The primary biological target of this compound is the acetylcholinesterase enzyme (AChE) . The compound functions as an inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for neurotransmission.

Key Mechanisms:

- Inhibition of AChE : By binding to AChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling.

- Impact on Cellular Pathways : The compound has been shown to influence various cellular pathways, including apoptosis and cell proliferation, particularly in cancer cells.

This compound exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Cytotoxicity | Demonstrates cytotoxic effects on various cancer cell lines. |

| DNA Interaction | Binds to DNA, potentially inhibiting replication in malignant cells. |

| Enzyme Interaction | Affects multiple enzymes beyond AChE, indicating broad biochemical activity. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Anticancer Activity

A study assessed the anticancer potential of this compound against HeLa (cervical cancer) and SMMC-7721 (hepatoma) cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 μM for HeLa cells and 0.071 μM for SMMC-7721 cells .

Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to improve cognitive function in animal models by modulating cholinergic activity and reducing oxidative stress markers.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

| Compound Type | Biological Activity |

|---|---|

| 2-Oxo-1,2-dihydroquinoline derivatives | Known for AChE inhibition |

| Thiosemicarbazones | Studied for coordination behavior |

| Isobutyl Substituted Compounds | Enhanced binding affinity to targets |

Applications in Scientific Research

The compound is being explored for various applications:

- Medicinal Chemistry : As a potential therapeutic agent for Alzheimer’s disease due to its AChE inhibitory properties.

- Synthetic Chemistry : Used as an intermediate in synthesizing complex organic molecules.

Propriétés

IUPAC Name |

1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(2)8-15-13-6-4-3-5-11(13)7-12(9-16)14(15)17/h3-7,9-10H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUXUYBQJKXQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C=C(C1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.